N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone-based acetamide derivative with a sulfanyl bridge linking the heterocyclic core to the 3-chlorophenylacetamide moiety. The compound features a thieno[3,2-d]pyrimidin-4-one scaffold substituted at position 3 with a 2,4-dimethylphenyl group, which confers steric bulk and modulates electronic properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-6-7-18(14(2)10-13)26-21(28)20-17(8-9-29-20)25-22(26)30-12-19(27)24-16-5-3-4-15(23)11-16/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWXLVSNWQLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, also known as F6609-2575, is the BCL-2 protein. The BCL-2 protein plays a crucial role in regulating apoptosis, a process of programmed cell death. By inhibiting BCL-2, F6609-2575 can induce apoptosis in cancer cells.
Mode of Action
F6609-2575 interacts with its target, the BCL-2 protein, by binding to it and disrupting the BCL-2 complex. This antagonizes the anti-death function of BCL-2, thereby resuming the process of apoptosis in cancer cells.
Biochemical Pathways
The disruption of the BCL-2 complex by F6609-2575 leads to the activation of BAX/BAK proteins. These proteins oligomerize to form pores, leading to mitochondrial outer membrane permeabilization (MOMP), a key event in the process of apoptosis.
Pharmacokinetics
The pharmacokinetics of F6609-2575 involves its absorption, distribution, metabolism, and excretion (ADME). F6609-2575 is administered orally once daily at an assigned dose. It is used in repeated 28-day cycles for patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms. A daily ramp-up schedule is used to prevent tumor lysis syndrome.
Result of Action
The result of F6609-2575’s action is the induction of apoptosis in cancer cells. This is achieved by disrupting the BCL-2 complex and antagonizing its anti-death function. This leads to the activation of BAX/BAK proteins, the formation of pores, and the initiation of MOMP.
Action Environment
The action, efficacy, and stability of F6609-2575 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. The patient’s overall health status, including liver and kidney function, can also impact the drug’s metabolism and excretion.
Biological Activity
N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1261000-31-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3O2S2 |
| Molecular Weight | 456.0 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound involves multi-step reactions that include the formation of thieno[3,2-d]pyrimidine derivatives. The method typically employs thioacetamide derivatives and various aryl halides under controlled conditions to yield the target compound with good purity and yield.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their in vitro activity against various bacterial strains. The results showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .
Anticancer Potential
In addition to antimicrobial properties, preliminary research has suggested that this compound may possess anticancer activity. A docking study indicated that it could effectively bind to certain cancer-related targets, potentially inhibiting tumor growth. The structure-activity relationship (SAR) analyses highlighted the importance of the thienopyrimidine core in enhancing biological activity .
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, the thienopyrimidine scaffold may interact with DNA or RNA synthesis pathways or inhibit specific kinases involved in cell signaling .
Case Studies
-
Case Study 1: Antibacterial Activity
- Objective : To evaluate the antibacterial efficacy of this compound.
- Methods : In vitro tests against six bacterial strains were conducted using standard broth dilution methods.
- Results : The compound demonstrated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli.
-
Case Study 2: Anticancer Activity
- Objective : To assess the anticancer potential against human cancer cell lines.
- Methods : MTT assays were performed on various cancer cell lines including breast and lung cancer cells.
- Results : The compound exhibited cytotoxic effects with IC50 values indicating effective dose ranges for further development.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone vs. Pyrimidine Derivatives
The thieno[3,2-d]pyrimidinone core in the target compound distinguishes it from simpler pyrimidine derivatives. For example:
- This structural simplification correlates with lower molecular weight (MW: 324.78 vs. ~470 for the target compound) and altered solubility .
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () replaces the thieno[3,2-d]pyrimidinone with a 6-oxo-1,6-dihydropyrimidine system, resulting in weaker intermolecular hydrogen bonding (e.g., N–H···O vs. S···π interactions) .
Substituent Effects on the Thienopyrimidinone Core
- 3-(2,4-Dimethoxyphenyl) Substitution (): In compound 18 (CK1 inhibitor), methoxy groups enhance electron density and metabolic stability compared to the 2,4-dimethylphenyl group in the target compound. The dimethyl substitution likely increases hydrophobicity, favoring membrane permeability .
Sulfanylacetamide Side Chain Variations
The 3-chlorophenyl group in the target compound balances lipophilicity (ClogP ≈ 3.5–4.0) and steric effects, whereas bulkier substituents like trifluoromethyl () or dichlorophenyl () may enhance target affinity but reduce solubility.
Key Research Findings and Implications
- Structural Flexibility : The sulfanylacetamide moiety allows modular substitution, enabling optimization for pharmacokinetics or target engagement .
- Activity Trends: Dichlorophenyl and trifluoromethylphenyl analogs exhibit notable antibacterial or kinase inhibitory activity, suggesting the target compound may share similar bioactivity .
- Crystallographic Insights : Related N-(chlorophenyl)acetamides () form infinite chains via N–H···O hydrogen bonds, a feature that may stabilize the target compound’s solid-state structure .
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing the purity and structure of this compound?
- Methodology : Use a combination of 1H/13C NMR to confirm proton and carbon environments (e.g., δ 12.50 ppm for NH protons, δ 4.12 ppm for SCH2 groups) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]+ at 344.21) . X-ray crystallography (via SHELX refinement) determines absolute configuration, with unit-cell parameters (e.g., monoclinic P21/c, a = 18.220 Å, β = 108.76°) . HPLC (≥95% purity) ensures absence of synthetic byproducts .
Q. How is the compound synthesized, and what are critical reaction parameters?
- Methodology : The core thieno[3,2-d]pyrimidinone scaffold is synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under reflux in acetic acid. Critical steps include:
- Thioacetamide coupling : Reacting 3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-thiol with chloroacetamide derivatives in DMF/K2CO3 .
- Purification : Recrystallization from dioxane/water mixtures (yield: ~80%) .
- Key parameters : Reaction temperature (80–100°C), stoichiometric control of coupling agents (e.g., 1.2 eq. TEA), and inert atmosphere to prevent oxidation .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Perform kinase inhibition assays (e.g., CK1 isoforms) using fluorescence polarization . Antimicrobial activity is tested via MIC determination against Gram-positive/negative strains . Cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., HCT-116, IC50 quantification) .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve yield and scalability?
- Methodology :
- Alternative coupling reagents : Replace classical carbodiimides with HATU/DIPEA to enhance efficiency in thioether bond formation .
- Flow chemistry : Adopt continuous-flow reactors for precise temperature control and reduced side reactions (e.g., diazomethane synthesis protocols) .
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., unreacted thiols) and adjust stoichiometry .
Q. What strategies resolve discrepancies in crystallographic data during structure refinement?
- Methodology :
- Multi-software validation : Cross-check SHELXL refinement (R1 = 0.050) with Olex2 or PLATON to detect disorder (e.g., solvent molecules in lattice voids) .
- Twinned data handling : Apply TWINLAW in SHELXL for non-merohedral twinning (common in monoclinic systems) .
- Hydrogen bonding networks : Validate intramolecular interactions (e.g., N–H⋯S bonds) against DFT-calculated geometries .
Q. What computational methods predict the compound’s biological targets and binding modes?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to CXCR3 or CK1 kinases, focusing on sulfanyl-acetamide interactions with hydrophobic pockets .
- QSAR modeling : Correlate substituent effects (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl) with IC50 values from kinase assays .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodology :
- Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., 3-CF3) to enhance kinase binding .
- Heterocycle substitution : Introduce pyridyl or oxadiazole moieties to improve solubility and metabolic stability .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., 4-oxo group) .
Q. What experimental approaches address low aqueous solubility in pharmacological assays?
- Methodology :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in cell-based assays .
- Salt formation : Screen with HCl or sodium citrate to improve crystallinity and dissolution .
Q. How do researchers evaluate the compound’s stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours, monitoring degradation via UPLC .
- Light/thermal stress : Store solid samples at 40°C/75% RH for 4 weeks; quantify decomposition products (e.g., sulfoxide formation) .
- Cyclic voltammetry : Assess redox stability in PBS buffer (potential range: −0.5 to +1.0 V) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
